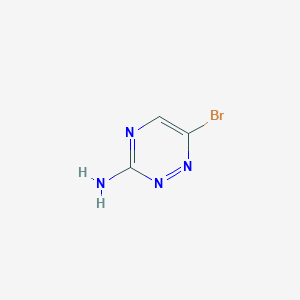

6-Bromo-1,2,4-triazin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN4/c4-2-1-6-3(5)8-7-2/h1H,(H2,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBIPFPOGMLYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571621 | |

| Record name | 6-Bromo-1,2,4-triazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69249-22-5 | |

| Record name | 6-Bromo-1,2,4-triazin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69249-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1,2,4-triazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1,2,4-triazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"6-Bromo-1,2,4-triazin-3-amine" properties and characteristics

An In-Depth Technical Guide to 6-Bromo-1,2,4-triazin-3-amine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a heterocyclic organic compound that has emerged as a pivotal building block in the field of medicinal chemistry. Its unique structural arrangement, featuring a 1,2,4-triazine core substituted with both a reactive bromine atom and an amino group, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound, covering its fundamental properties, validated synthesis protocols, chemical reactivity, and significant applications, particularly in the development of targeted therapeutics. The strategic importance of this molecule lies in its utility as a scaffold for creating libraries of compounds with diverse biological activities, most notably as kinase inhibitors for cancer therapy.[1]

Section 1: Physicochemical and Structural Characteristics

The utility of this compound in synthetic chemistry is underpinned by its distinct physicochemical properties. Understanding these characteristics is essential for its proper handling, reaction optimization, and analytical characterization.

Key Properties Summary

| Property | Value | Reference |

| CAS Number | 69249-22-5 | [2][3][4] |

| Molecular Formula | C₃H₃BrN₄ | [3][4][5] |

| Molecular Weight | 174.99 g/mol | [1][2][4] |

| Appearance | Solid / Powder | [3] |

| Purity | Typically ≥98% | [6] |

| Density | ~1.998 g/cm³ | [5] |

| Boiling Point | 373.6 °C at 760 mmHg | [1][5] |

| Flash Point | 179.7 °C | [5] |

| IUPAC Name | This compound | [4] |

| SMILES | C1=C(N=NC(=N1)N)Br | [1][4] |

| InChI Key | WIBIPFPOGMLYJQ-UHFFFAOYSA-N | [3][4] |

Structural Analysis

The structure of this compound is defined by three key features:

-

The 1,2,4-Triazine Ring: This nitrogen-rich heterocycle is electron-deficient, which influences the reactivity of its substituents.

-

The 3-Amino Group: The exocyclic amine at the C3 position is a nucleophilic center, allowing for straightforward derivatization through reactions like acylation and alkylation.[7]

-

The 6-Bromo Substituent: The bromine atom at the C6 position is a crucial functional handle. It serves as an effective leaving group in nucleophilic aromatic substitution reactions and is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide array of carbon and heteroatom substituents.

Chemical structure of this compound.

Section 2: Synthesis and Purification

The most common and efficient synthesis of this compound involves the regioselective bromination of its parent compound, 3-Amino-1,2,4-triazine.[2]

Rationale for Synthetic Approach

The chosen method utilizes N-bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent like N,N-dimethylformamide (DMF). This approach is favored for several reasons:

-

High Regioselectivity: The electron-deficient nature of the triazine ring directs the electrophilic bromination to the C6 position.

-

Mild Reaction Conditions: The reaction proceeds efficiently at temperatures ranging from 0 °C to room temperature, which helps to minimize side reactions and preserve the integrity of the starting material and product.[2][8]

-

High Yield: This method consistently produces the desired product in good yields, often exceeding 80%.[2][8]

-

Simple Work-up: The product can be isolated through simple filtration after neutralization, making the protocol suitable for large-scale production.[8]

Detailed Synthesis Protocol

This protocol is a self-validating system for the preparation of this compound.

Materials and Equipment:

-

3-Amino-1,2,4-triazine (1.0 eq)

-

N-bromosuccinimide (NBS) (1.0 eq)

-

N,N-dimethylformamide (DMF)

-

Sodium hydroxide (NaOH) for neutralization

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Buchner funnel and filtration apparatus

Step-by-Step Procedure:

-

Dissolution: Dissolve 3-Amino-1,2,4-triazine (e.g., 0.96 g, 10 mmol) in 100 mL of DMF in a round-bottom flask with vigorous stirring.[8]

-

Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

-

NBS Addition: In a separate flask, dissolve NBS (e.g., 1.78 g, 10 mmol, note: some protocols use a large excess, but equimolar is often sufficient for initial trials) in 100 mL of DMF.[8] Transfer this solution to a dropping funnel.

-

Reaction: Add the NBS solution dropwise to the stirred solution of 3-Amino-1,2,4-triazine over 30-60 minutes, ensuring the internal temperature is maintained between 0 and 30 °C.[2][8]

-

Stirring: After the addition is complete, allow the reaction mixture to stir for 12 hours at room temperature.[2]

-

Neutralization & Precipitation: Add solid sodium hydroxide or a concentrated solution to neutralize the reaction mixture. This will cause the product to precipitate out of the solution.[8]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing & Drying: Wash the solid with cold water and then a minimal amount of cold ethanol or diethyl ether to remove residual DMF and impurities. Dry the collected product under vacuum to obtain 3-Amino-6-bromo-1,2,4-triazine. A typical yield is around 81.7%.[2][8]

Synthesis workflow for this compound.

Section 3: Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically a final drug product but rather a high-value intermediate used to construct more complex active pharmaceutical ingredients (APIs).

Role as a c-MET Kinase Inhibitor Intermediate

One of the most notable applications of this compound is as an intermediate in the synthesis of c-MET kinase inhibitors, such as Capmatinib .[1] The c-MET receptor tyrosine kinase is a well-validated oncogene target; its dysregulation is implicated in numerous cancers, driving tumor growth, proliferation, and metastasis. This compound serves as a core scaffold onto which other functionalities can be built, often through Suzuki or other cross-coupling reactions at the C6-bromo position, to create potent and selective inhibitors.

Versatility in Chemical Synthesis

The dual functionality of the molecule allows for orthogonal chemical modifications, making it an ideal building block for combinatorial chemistry and library synthesis.

Key reaction pathways for derivatizing the core molecule.

The 1,2,4-triazine moiety itself is a known pharmacophore found in various biologically active compounds, including antimicrobial and anticancer agents.[9][10] The ability to readily diversify the this compound scaffold allows researchers to fine-tune properties like solubility, potency, and selectivity.

Section 4: Safety, Handling, and Storage

Proper handling and storage are critical to maintain the compound's integrity and ensure laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with several hazards.[4]

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[11]

-

H317: May cause an allergic skin reaction.[4]

-

Additional potential hazards: May cause skin, eye, and respiratory irritation.[4][12]

Handling and Personal Protective Equipment (PPE)

-

Always handle in a well-ventilated area, preferably within a chemical fume hood.[11][13]

-

Wear suitable protective clothing, including a lab coat, chemical-impermeable gloves (e.g., nitrile), and safety goggles or a face shield.[11][13]

-

Avoid the formation of dust and aerosols. Use non-sparking tools.[11]

-

In case of accidental release, evacuate the area and use appropriate containment methods to collect the spill.[11]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][11]

-

The recommended storage temperature is between 0 °C and 6 °C.[5]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and sources of heat or ignition.[5][13]

Conclusion

This compound stands out as a highly valuable and versatile chemical intermediate. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and predictable reactivity make it an indispensable tool for medicinal chemists. Its proven role in the construction of advanced therapeutic agents, particularly kinase inhibitors, underscores its importance in modern drug discovery pipelines. This guide provides the foundational knowledge required for researchers to confidently and safely utilize this powerful building block in their synthetic and drug development endeavors.

References

-

Exploring this compound: Properties and Applications. (Source: Bulk Chemical Network, URL: [Link])

-

This compound. (Source: PubChem, National Center for Biotechnology Information, URL: [Link])

-

6-Bromo-1, 2, 4-triazin-3-amine, min 98%, 1 gram. (Source: Angene, URL: [Link])

-

6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. (Source: ACS Publications, URL: [Link])

-

6(3,5-substituted-2-bromo phenyl) 1,2,4-triazine derivatives as antimicrobial and anticancer agents. (Source: ResearchGate, URL: [Link])

-

Synthesis and Characterizations of Triazine Derivative... (Source: ResearchGate, URL: [Link])

Sources

- 1. This compound | 69249-22-5 | UCA24922 [biosynth.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C3H3BrN4 | CID 15332564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound | 69249-22-5 | Benchchem [benchchem.com]

- 8. This compound | 69249-22-5 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 6-Bromo-1,2,4-triazin-3-amine (CAS: 69249-22-5): A Privileged Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-1,2,4-triazin-3-amine, a key heterocyclic building block in medicinal chemistry. We delve into its physicochemical properties, synthesis, and purification, with a particular focus on its strategic application in the development of targeted therapeutics. This document offers researchers, scientists, and drug development professionals a detailed exploration of the compound's reactivity in pivotal cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, providing scientifically-grounded, step-by-step protocols. Furthermore, we illuminate the significance of the 1,2,4-triazine core as a pharmacophore in the design of potent kinase inhibitors, specifically targeting oncogenic pathways like c-Met and FAK. This guide is intended to be a practical resource, bridging fundamental chemistry with cutting-edge applications in pharmaceutical research.

Introduction: The Emergence of a Versatile Heterocycle

This compound (CAS Number: 69249-22-5) is a fine chemical that has garnered significant attention in the pharmaceutical industry for its role as a versatile intermediate in the synthesis of complex bioactive molecules.[1] Its structure, featuring a 1,2,4-triazine ring substituted with a reactive bromine atom and an amino group, provides two orthogonal points for chemical modification, making it an ideal scaffold for library synthesis and lead optimization in drug discovery programs.[1] The inherent electronic properties of the nitrogen-rich triazine core, combined with the synthetic handles, have positioned this compound as a "privileged scaffold," particularly in the development of kinase inhibitors.[2][3]

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is fundamental to its effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 69249-22-5 | [4] |

| Molecular Formula | C₃H₃BrN₄ | [4] |

| Molecular Weight | 174.99 g/mol | [4] |

| Appearance | Solid | [5] |

| Density | 1.998 g/cm³ | [1] |

| Boiling Point | 373.6°C at 760 mmHg | [1] |

| Flash Point | 179.7°C | [1] |

| SMILES | C1=C(N=NC(=N1)N)Br | [4] |

| InChI Key | WIBIPFPOGMLYJQ-UHFFFAOYSA-N | [4] |

Spectroscopic Characterization

While a publicly available, peer-reviewed spectrum for this compound is not readily found, characterization of 1,2,4-triazine derivatives by NMR can be complex. The low solubility in common deuterated solvents and the potential for rotamers due to restricted rotation around the C-N bond can lead to broad or multiple signals.[6] The use of co-solvents like trifluoroacetic acid (TFA) or elevated temperatures may be necessary to obtain sharp, interpretable spectra.[6]

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity and ensuring the safety of this compound.

-

Handling: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and eye protection, to avoid skin and eye contact.[7]

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place, with recommended temperatures between 0°C and 6°C, and protected from light and moisture to prevent degradation.[1]

Synthesis and Purification

This compound is primarily synthesized through the bromination of its parent compound, 1,2,4-triazin-3-amine. This transformation is a critical first step for subsequent derivatization.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Bromination of 1,2,4-Triazin-3-amine

This protocol is adapted from established literature procedures for the synthesis of this compound.[8]

Materials:

-

1,2,4-Triazin-3-amine

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Ice bath

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1,2,4-triazin-3-amine in DMF.

-

Cooling: Place the flask in an ice bath to cool the solution.

-

Addition of Brominating Agent: Slowly add a solution of NBS in DMF to the cooled reaction mixture with continuous stirring. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction: Maintain the reaction temperature between 0-30°C and continue stirring for approximately 12 hours to ensure complete conversion.

-

Neutralization and Precipitation: After the reaction is complete, add NaOH to neutralize the mixture. The product will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration and wash with a suitable solvent to remove any remaining impurities.

-

Drying: Dry the collected solid under vacuum to obtain the final product, this compound.

Causality of Experimental Choices:

-

Solvent: DMF is chosen for its ability to dissolve both the starting material and the brominating agent, facilitating a homogeneous reaction mixture.

-

Brominating Agent: NBS is a convenient and effective source of electrophilic bromine for the bromination of electron-rich heterocyclic systems.

-

Temperature Control: The reaction is performed at a low temperature to control the reaction rate and minimize the formation of potential side products.

-

Neutralization: The addition of NaOH is necessary to neutralize the acidic byproducts of the reaction and induce the precipitation of the desired product.

Purification and Characterization

The crude product can be further purified by recrystallization or column chromatography.[9] Characterization of the final product and its derivatives is typically achieved using a combination of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.

Key Reactions and Synthetic Utility

The synthetic versatility of this compound is primarily exploited through palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of substituents at the C6 position.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[10] This reaction is particularly useful for introducing aryl or heteroaryl moieties at the C6 position of the triazine ring.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

This generalized protocol is based on established procedures for Suzuki couplings on similar heterocyclic systems.[11]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

-

Base (e.g., Sodium carbonate - Na₂CO₃)

-

Solvent system (e.g., 1,4-Dioxane and Water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: In a reaction vessel, combine this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) multiple times to remove oxygen.

-

Solvent and Catalyst Addition: Add the solvent system and the palladium catalyst to the reaction mixture.

-

Heating: Heat the reaction mixture to a temperature typically ranging from 80-100°C with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture and perform an appropriate workup, which may include extraction with an organic solvent and washing with water or brine.

-

Purification: The crude product is then purified by column chromatography or recrystallization to yield the desired 6-aryl-1,2,4-triazin-3-amine.

Rationale for Reagent Selection:

-

Catalyst: Pd(PPh₃)₄ is a commonly used, commercially available, and effective catalyst for a wide range of Suzuki couplings.

-

Base: An aqueous solution of a base like Na₂CO₃ is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[12]

-

Solvent: A mixture of an organic solvent like dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[13] This reaction is instrumental for introducing primary or secondary amines at the C6 position of the triazine core, further expanding the chemical diversity of the scaffold.

Caption: General workflow for the Buchwald-Hartwig amination reaction.

This protocol is a representative example based on general principles of Buchwald-Hartwig amination.[7]

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., Sodium tert-butoxide - NaOtBu)

-

Anhydrous solvent (e.g., Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: In a dry reaction vessel under an inert atmosphere, combine the palladium pre-catalyst and the phosphine ligand in the anhydrous solvent.

-

Reagent Addition: Add this compound, the amine, and the base to the reaction mixture.

-

Heating: Heat the reaction mixture, typically between 80-110°C, with stirring until the starting material is consumed (monitored by TLC or LC-MS).

-

Quenching and Workup: Cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Purification: The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

Justification of Experimental Design:

-

Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is crucial for facilitating the catalytic cycle, particularly the reductive elimination step that forms the C-N bond.[14][15]

-

Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[7]

-

Solvent: Anhydrous, non-protic solvents like toluene are used to prevent quenching of the strong base and interference with the catalytic intermediates.

Application in Kinase Inhibitor Drug Discovery

The 1,2,4-triazine scaffold is a cornerstone in the design of small molecule kinase inhibitors, which are at the forefront of targeted cancer therapy.[3] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Inhibitors based on the this compound core have shown significant promise against key oncogenic kinases such as c-Met and Focal Adhesion Kinase (FAK).[2][3]

Targeting the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor growth, invasion, and metastasis.[16][17] Small molecule inhibitors that target the ATP-binding site of c-Met can effectively block its downstream signaling. The 1,2,4-triazine core serves as an excellent scaffold for developing such inhibitors.[2]

Caption: Simplified c-Met signaling pathway and the point of inhibition.

Inhibiting the FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a crucial role in cell adhesion, migration, and survival.[18][19][20] FAK inhibitors can disrupt these processes and are being actively investigated as anti-cancer agents. The 1,2,4-triazine scaffold has been successfully employed to develop potent FAK inhibitors.[3][21]

Caption: Overview of the FAK signaling pathway and its inhibition.

Structure-Activity Relationship (SAR) Insights

Derivatives of this compound have been extensively studied to understand the structure-activity relationships that govern their inhibitory potency and selectivity.

Table 2: SAR Summary for 1,2,4-Triazine-based Kinase Inhibitors

| Position of Modification | General Observation | Implication for Design |

| C6-Position (from Bromine) | Introduction of various aryl and heteroaryl groups via Suzuki coupling significantly impacts potency and selectivity. These groups often occupy the hydrophobic pocket of the kinase active site. | Fine-tuning the size, electronics, and hydrogen bonding capacity of this substituent is a key strategy for optimizing inhibitor binding. |

| N-Position of Amino Group | Alkylation or acylation of the 3-amino group can modulate solubility and cell permeability. | Modifications at this position can be used to improve the pharmacokinetic properties of the inhibitor. |

| Fused Ring Systems | Formation of fused heterocyclic systems, such as pyrrolo[2,1-f][2][18][19]triazines, can lead to highly potent and selective inhibitors by rigidly constraining the pharmacophore in a bioactive conformation. | This strategy is employed in the design of advanced clinical candidates like Avapritinib. |

Conclusion

This compound has established itself as a cornerstone building block in contemporary medicinal chemistry. Its well-defined reactivity in robust cross-coupling reactions, coupled with the favorable pharmacological properties of the 1,2,4-triazine core, provides a reliable platform for the design and synthesis of novel therapeutics. The successful application of this scaffold in the development of potent kinase inhibitors for oncology underscores its immense value. This guide has provided a detailed, practical, and scientifically-grounded overview to empower researchers in leveraging the full potential of this versatile molecule in their drug discovery endeavors.

References

- 1. research.rug.nl [research.rug.nl]

- 2. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound | C3H3BrN4 | CID 15332564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tdx.cat [tdx.cat]

- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. ijisrt.com [ijisrt.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 16. researchgate.net [researchgate.net]

- 17. A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. scbt.com [scbt.com]

- 20. What are FAK1 inhibitors and how do they work? [synapse.patsnap.com]

- 21. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of 6-Bromo-1,2,4-triazin-3-amine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 6-Bromo-1,2,4-triazin-3-amine, a valuable building block in medicinal chemistry, from its precursor, 3-amino-1,2,4-triazine. The document elucidates the underlying chemical principles, provides a detailed and validated experimental protocol, and discusses the critical parameters that ensure a successful and safe synthesis. This guide is intended to serve as a practical resource for researchers in organic synthesis and drug discovery, offering not only a step-by-step methodology but also the scientific rationale behind the procedural choices.

Introduction: The Significance of this compound in Medicinal Chemistry

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the 6-position of the 3-amino-1,2,4-triazine core significantly enhances its utility as a versatile intermediate. This bromo-derivative serves as a key precursor for the synthesis of more complex molecules, particularly through cross-coupling reactions where the bromine atom can be readily substituted.

Notably, this compound is a crucial intermediate in the development of various therapeutic agents, including potent and selective c-MET kinase inhibitors for cancer treatment. Its unique electronic and structural features make it an attractive starting material for the synthesis of benzamide derivatives and other bioactive compounds. This guide will focus on the efficient and reliable synthesis of this important compound.

The Synthetic Strategy: Electrophilic Bromination of 3-Amino-1,2,4-triazine

The most common and efficient method for the synthesis of this compound is the direct bromination of 3-amino-1,2,4-triazine using an electrophilic bromine source. N-Bromosuccinimide (NBS) has emerged as the reagent of choice for this transformation due to its milder nature and higher selectivity compared to elemental bromine.[1]

Unraveling the Reaction Mechanism and Regioselectivity

The bromination of 3-amino-1,2,4-triazine is an electrophilic aromatic substitution reaction. The 1,2,4-triazine ring is an electron-deficient heterocycle, which generally deactivates it towards electrophilic attack. However, the presence of the amino group at the 3-position acts as a powerful activating group, donating electron density to the ring and facilitating the substitution.

The regioselectivity of the bromination, with the bromine atom being directed to the 6-position, can be rationalized by considering the electronic properties of the substituted triazine ring. The amino group at C3 primarily activates the C5 and, to a lesser extent, the C6 positions through resonance effects. However, the nitrogen atoms at positions 1, 2, and 4 exert a strong electron-withdrawing inductive effect, deactivating the adjacent carbon atoms. The C6 position is the most favorable site for electrophilic attack as it is least deactivated by the ring nitrogens while still benefiting from the activating effect of the distant amino group.

Diagram 1: Proposed Mechanism of Electrophilic Bromination

Sources

Spectroscopic data for "6-Bromo-1,2,4-triazin-3-amine" (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-1,2,4-triazin-3-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the key spectroscopic data for this compound (CAS No: 69249-22-5), a crucial intermediate in pharmaceutical synthesis.[1][2] As a molecule with significant potential in drug development, a thorough understanding of its structural confirmation via modern spectroscopic techniques is paramount for researchers and scientists in the field. This document synthesizes foundational spectroscopic principles with practical data interpretation to serve as an authoritative reference.

The molecular structure of this compound, with a molecular formula of C₃H₃BrN₄ and a molecular weight of approximately 174.99 g/mol , presents distinct features that are readily identifiable through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[3][4]

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its unique scaffold.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: The "Why" Behind the Protocol ¹H NMR spectroscopy detects the signals from hydrogen nuclei (protons). The chemical shift (δ) of a proton is highly sensitive to its electronic environment, providing a unique fingerprint. In this molecule, we expect to identify signals for the amine (-NH₂) protons and the lone proton on the triazine ring (C-H). Deuterated solvents, such as DMSO-d₆ or CDCl₃, are used to avoid overwhelming the spectrum with solvent signals. DMSO-d₆ is often preferred for compounds with exchangeable protons (like -NH₂) as it can slow down the exchange rate and sometimes allow for the observation of coupling. Adding a drop of D₂O is a classic validation step; the deuterium exchanges with the amine protons, causing their signal to disappear from the spectrum, thus confirming their identity.[5]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Record the spectrum at room temperature. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Data Interpretation and Predicted Spectrum The simplicity of the molecule's proton environment leads to a clean, easily interpretable spectrum.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.5 - 9.0 | Singlet (s) | 1H | H-5 | The proton on the electron-deficient triazine ring is significantly deshielded and appears far downfield. It has no adjacent protons, resulting in a singlet. |

| ~ 6.5 - 7.5 | Broad Singlet (br s) | 2H | -NH₂ | Amine protons are exchangeable, leading to a broad signal. The chemical shift is variable and dependent on solvent, concentration, and temperature.[5] |

¹³C NMR Spectroscopy: Elucidating the Carbon Framework

Expertise & Experience: The "Why" Behind the Protocol ¹³C NMR spectroscopy maps the carbon backbone of a molecule. While less sensitive than ¹H NMR, it provides critical information about the number of unique carbon environments. For this compound, we expect three distinct signals corresponding to the three carbon atoms of the triazine ring. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Br, H). Broadband proton decoupling is typically used to simplify the spectrum, resulting in each unique carbon appearing as a single line.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring sufficient concentration (15-25 mg if necessary).

-

Instrumentation: Utilize a 100 MHz (or higher) NMR spectrometer.

-

Acquisition: Employ a standard proton-decoupled pulse sequence. A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) are typically required due to the low natural abundance of ¹³C and longer relaxation times.

-

Processing: Process the FID and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Data Interpretation and Predicted Spectrum The chemical shifts of the triazine carbons are influenced by the substituents. For the parent 1,3,5-triazine, the carbons appear around δ 166 ppm.[6][7]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 - 165 | C-3 | Attached to two nitrogen atoms and the electron-donating -NH₂ group. The amino group provides some shielding relative to an unsubstituted triazine carbon. |

| ~ 150 - 155 | C-5 | This carbon is bonded to a hydrogen and is part of the heterocyclic aromatic system. |

| ~ 135 - 145 | C-6 | Directly attached to the electronegative bromine atom, which has a strong influence on its chemical shift. This is often referred to as the "heavy atom effect." |

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR-based structural confirmation.

Infrared (IR) Spectroscopy

Expertise & Experience: The "Why" Behind the Protocol IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes. This absorption pattern is unique to the molecule and its functional groups. For this compound, the most prominent features will be from the primary amine (-NH₂) and the triazine ring vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean ATR crystal first, followed by the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Processing: The final spectrum is automatically generated as absorbance or transmittance versus wavenumber (cm⁻¹).

Data Interpretation and Key Vibrational Modes The IR spectrum provides clear evidence for the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3450 - 3300 | Medium, Sharp (Doublet) | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂)[5][8] |

| 1650 - 1580 | Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂)[8] |

| 1580 - 1450 | Medium to Strong | C=N and N=N Stretch | 1,2,4-Triazine Ring Vibrations |

| 1335 - 1250 | Medium | C-N Stretch | Aromatic Amine (C₃-NH₂)[8] |

| Below 800 | Medium to Strong | C-Br Stretch / Ring Bending | Fingerprint Region |

Visualization: IR Absorption Principle

Caption: Principle of IR absorption by molecular bonds.

Mass Spectrometry (MS)

Expertise & Experience: The "Why" Behind the Protocol Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation patterns, offers clues about its structure. For halogenated compounds like this compound, MS is particularly powerful due to the distinct isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This results in a characteristic "doublet" for the molecular ion peak (M⁺ and M+2) and any fragment containing the bromine atom, which is a definitive confirmation of its presence.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap).

-

Acquisition: Infuse the sample solution directly into the ESI source. Acquire spectra in positive ion mode, as the amine group is readily protonated to form [M+H]⁺. Scan a mass range from m/z 50 to 500.

-

Processing: Analyze the resulting mass spectrum, paying close attention to the molecular ion cluster and major fragment ions.

Data Interpretation

| m/z Value | Assignment | Rationale |

| 175 / 177 | [M+H]⁺ | Molecular Ion Cluster. The two peaks of nearly equal intensity are due to the ⁷⁹Br and ⁸¹Br isotopes, confirming the presence of one bromine atom. The exact mass is 174.9541 Da.[3] |

| 96 | [M+H - Br]⁺ | Loss of a bromine radical from the molecular ion, a common fragmentation pathway for bromo-aromatic compounds. |

| 69 | [C₂H₃N₂]⁺ | Potential fragment from the cleavage of the triazine ring after the loss of bromine. |

Visualization: Mass Spectrometry Workflow

Caption: General workflow of an ESI-Mass Spectrometry experiment.

Conclusion

The collective data from NMR, IR, and MS provide a self-validating and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the precise arrangement of the hydrogen and carbon atoms, IR spectroscopy confirms the presence of the primary amine and triazine functional groups, and mass spectrometry verifies the elemental composition and molecular weight, with the bromine isotopic pattern serving as a definitive marker. This comprehensive spectroscopic profile is essential for ensuring the quality, purity, and identity of this compound in research and drug development pipelines.

References

- Vertex AI Search. (n.d.).

- ChemicalBook. (n.d.). This compound synthesis.

- PubChem. (n.d.). This compound.

- CymitQuimica. (n.d.). This compound.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.

- ChemicalBook. (n.d.). 1,3,5-Triazine(290-87-9) 13C NMR spectrum.

- SpectraBase. (n.d.). 1,3,5-Triazine - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. innospk.com [innospk.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C3H3BrN4 | CID 15332564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1,3,5-Triazine(290-87-9) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. orgchemboulder.com [orgchemboulder.com]

A Comprehensive Technical Guide to the Solubility and Stability of 6-Bromo-1,2,4-triazin-3-amine

Introduction: The Critical Role of Physicochemical Properties in Preclinical Development

6-Bromo-1,2,4-triazin-3-amine, identified by CAS number 69249-22-5, is a heterocyclic amine with a molecular formula of C₃H₃BrN₄ and a molecular weight of approximately 174.99 g/mol .[1][2] Its structure is foundational for its utility as a chemical intermediate, particularly in the synthesis of complex molecules and benzamide derivatives for pharmaceutical research.[1] The journey of such a compound from a laboratory reagent to a component of a viable drug candidate is critically dependent on its fundamental physicochemical properties. Among the most pivotal of these are solubility and stability.

Solubility directly influences a compound's behavior in biological systems and dictates the feasibility of formulation strategies.[3][4] Poor solubility can lead to erratic results in in vitro assays, low bioavailability, and significant hurdles in developing a suitable dosage form.[3][4][5] Stability, the ability of a compound to resist chemical change over time under various environmental pressures, is equally crucial. It determines a compound's shelf-life, dictates necessary storage conditions, and ensures that the therapeutic agent remains in its active form without degrading into potentially toxic byproducts.[6][7]

This guide provides an in-depth analysis of the solubility and stability profiles of this compound. It is designed to equip researchers and drug development professionals with both the foundational knowledge and the practical, field-proven methodologies required to accurately characterize this important intermediate.

Part 1: Solubility Profile and Determination

The solubility of an active pharmaceutical ingredient (API) or intermediate is not an absolute value but is highly dependent on the properties of the solvent and the surrounding environment. Factors such as pH, temperature, and the presence of co-solvents can dramatically alter how much of a compound can be dissolved.[8][9] For this compound, the presence of an amine group suggests that its aqueous solubility will be pH-dependent.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of solvents is not extensively published in publicly available literature, the following table outlines the key solvents in which its solubility should be experimentally determined during preclinical assessment.

| Solvent System | Temperature (°C) | Expected Solubility (Qualitative) | Purpose / Rationale |

| Water | 25 / 37 | Low | Baseline aqueous solubility for biopharmaceutical assessment. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 37 | Low | Simulates physiological pH to predict behavior in the bloodstream. |

| 0.1 N HCl, pH ~1.2 | 37 | Moderate to High | Simulates gastric fluid; the amine group is expected to be protonated, increasing solubility. |

| Dimethyl Sulfoxide (DMSO) | 25 | High | Common solvent for creating stock solutions for in vitro screening assays.[3][4] |

| Ethanol / Methanol | 25 | Moderate | Common organic solvents used in synthesis and early-stage formulation. |

| Acetonitrile (ACN) | 25 | Low to Moderate | Frequently used in analytical techniques like HPLC. |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method, developed by Higuchi and Connors, remains the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated state.[8][10][11] It is a self-validating system because the continued presence of undissolved solid provides direct evidence that equilibrium has been reached.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent system (e.g., water, PBS, 0.1 N HCl).

-

Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (typically 25°C for standard measurements or 37°C for biopharmaceutical relevance).[11][12] Agitate the samples for a predetermined period, often 24 to 48 hours, to allow the system to reach equilibrium.[5][11][13]

-

Causality: Continuous agitation ensures maximal interaction between the solute and solvent, accelerating the path to equilibrium. Temperature control is critical as solubility is temperature-dependent.[9]

-

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. Separate the saturated supernatant from the undissolved solid. This is a critical step and can be achieved via:

-

Centrifugation: Pellet the excess solid.

-

Filtration: Use a syringe filter (e.g., 0.45 µm PVDF). Care must be taken to ensure the compound does not adsorb to the filter material, which could lead to an underestimation of solubility.[10]

-

-

Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute the sample as necessary with a suitable solvent (often the mobile phase for HPLC analysis) to bring it within the linear range of the analytical method.

-

Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): Offers high specificity and is the preferred method.[14]

-

UV-Vis Spectrophotometry: A simpler method, suitable if the compound has a strong chromophore and no interfering substances are present.[4][5]

-

The concentration is determined by comparing the analytical response to a standard curve prepared with known concentrations of the compound.

-

Diagram: Shake-Flask Solubility Workflow

Caption: Workflow for thermodynamic solubility determination.

Part 2: Stability Profile and Analysis

Stability testing is a mandatory component of drug development, guided by the International Council for Harmonisation (ICH) guidelines.[7][15] Its purpose is to understand how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light, and to establish a re-test period or shelf life.[7]

Forced Degradation (Stress Testing)

Forced degradation, or stress testing, is the cornerstone of a stability program. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[7][16] This process is essential for developing and validating a stability-indicating analytical method—a method that can accurately measure the active ingredient without interference from its degradants.[6][7]

Recommended Stress Conditions (per ICH Q1A):

| Condition | Typical Protocol | Purpose |

| Acid Hydrolysis | 0.1 N HCl at 60°C for 24-48 hours | To assess susceptibility to degradation in acidic environments (e.g., the stomach).[17] |

| Base Hydrolysis | 0.1 N NaOH at 60°C for 24-48 hours | To assess susceptibility to degradation in alkaline environments.[17] |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To evaluate sensitivity to oxidative stress.[7][15] |

| Thermal Stress | Solid compound at 60-80°C for 48 hours | To determine the intrinsic thermal stability of the molecule.[17] |

| Photostability | Expose solid or solution to light providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[17] | To assess degradation upon exposure to light, as guided by ICH Q1B.[7][18] |

Summary of Stability for this compound:

Published data suggests the compound is stable under high-temperature conditions, with a high boiling point (373.6°C) and flash point (179.7°C).[1] However, recommended storage conditions (0-6°C, protected from moisture, heat, and light) imply that it is sensitive to these factors over the long term, necessitating formal stress testing to confirm its degradation profile.[1]

| Stress Condition | Observation | Degradation (%) | Major Degradants Formed |

| 0.1 N HCl, 60°C | To be determined experimentally | Quantify via HPLC | Identify via LC-MS |

| 0.1 N NaOH, 60°C | To be determined experimentally | Quantify via HPLC | Identify via LC-MS |

| 3% H₂O₂, RT | To be determined experimentally | Quantify via HPLC | Identify via LC-MS |

| Dry Heat, 80°C | Likely stable based on high boiling point.[1] | Quantify via HPLC | Identify via LC-MS |

| Light (ICH Q1B) | Recommended to be protected from light.[1] | Quantify via HPLC | Identify via LC-MS |

Experimental Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIAM) is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[6] High-performance liquid chromatography (HPLC) is the predominant technique for this purpose.[14]

Methodology:

-

Generate Stressed Samples: Subject this compound to the forced degradation conditions listed in the table above. The goal is to achieve 5-20% degradation of the parent compound.[17]

-

Initial Method Development:

-

Column Selection: Start with a versatile column, such as a C18 reversed-phase column.

-

Mobile Phase Screening: Screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water with buffers like phosphate or formate) to achieve separation between the parent peak and any new peaks that appear in the stressed samples.[6] Gradient elution is commonly used to resolve all components in a single run.[14]

-

Detector Selection: A photodiode array (PDA) detector is highly recommended as it can assess peak purity and help in selecting the optimal detection wavelength.

-

-

Method Optimization: Systematically adjust parameters (e.g., gradient slope, flow rate, column temperature, mobile phase pH) to achieve baseline separation for the parent peak and all major degradation products.[6][19]

-

Trustworthiness: The method's trustworthiness is established by demonstrating its specificity—the ability to separate the analyte from all potential interferences, including degradants and impurities.[20]

-

-

Method Validation (per ICH Q2(R1)): Once optimized, the method must be fully validated. Key validation parameters include:

-

Specificity: Demonstrate that the parent peak is free from interference from degradants (peak purity analysis).

-

Linearity & Range: Establish a linear relationship between detector response and concentration over a specified range.

-

Accuracy & Precision: Confirm that the method provides results that are close to the true value and are reproducible.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Show that the method is unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[19]

-

Diagram: Forced Degradation Study Workflow

Caption: Workflow for a forced degradation study.

Handling and Storage Recommendations

To maintain the chemical integrity of this compound, proper handling and storage are paramount. Based on available data, the following conditions are recommended:

-

Temperature: Store between 0°C and 6°C.[1]

-

Container: Keep in a tightly closed container to prevent moisture ingress.[1]

-

Environment: Protect from direct exposure to heat and light.[1]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves and safety goggles, and handle in a well-ventilated area to avoid dust formation.[21]

Conclusion

This compound is a valuable intermediate whose utility in drug discovery and development is intrinsically linked to its solubility and stability. While its high boiling point suggests good thermal stability, its recommended storage conditions indicate a sensitivity to environmental factors that must be rigorously characterized. A thorough understanding and experimental determination of its solubility in relevant aqueous and organic media are essential for predictable performance in both biological assays and formulation development.

The implementation of systematic, validated protocols, such as the shake-flask method for solubility and the development of a stability-indicating HPLC method through forced degradation studies, is not merely a regulatory requirement but a fundamental scientific necessity. The methodologies and frameworks presented in this guide provide a robust pathway for researchers to generate the high-quality, reliable data needed to advance their research and development programs with confidence.

References

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace by Typeset. [Link]

-

Shake-Flask Solubility Assay. Bienta. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

-

Exploring this compound: Properties and Applications. Medium. [Link]

-

Stability Indicating HPLC Method Development and Validation. SciSpace by Typeset. [Link]

-

Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. China Pharmacy. [Link]

-

Summary of solubility measurement protocols of each company before harmonization. ResearchGate. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

stability-indicating hplc method: Topics by Science.gov. Science.gov. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. World Health Organization. [Link]

-

Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. Research Journal of Pharmacy and Technology. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and products. European Medicines Agency. [Link]

-

Stress Testing Study Design. Veeprho. [Link]

-

Stability testing overview for Pharmaceutical products. GMP SOP. [Link]

-

Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. SciSpace by Typeset. [Link]

-

Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

-

6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Publications. [Link]

-

This compound. PubChem. [Link]

-

Study on the Safety Design of 3-Amino-6-Bromo-1,2,4-Triazine Drying Process Based on Thermal Analysis Technology. ResearchGate. [Link]

-

Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. ACS Publications. [Link]

-

THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky UKnowledge. [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. [Link]

-

Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. NIH National Center for Biotechnology Information. [Link]

-

Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology. [Link]

-

Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. This compound | C3H3BrN4 | CID 15332564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 5. enamine.net [enamine.net]

- 6. scispace.com [scispace.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. (Open Access) Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs (2000) | Saranjit Singh | 284 Citations [scispace.com]

- 16. ema.europa.eu [ema.europa.eu]

- 17. veeprho.com [veeprho.com]

- 18. ema.europa.eu [ema.europa.eu]

- 19. rjpn.org [rjpn.org]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. echemi.com [echemi.com]

The Versatile Virtuoso: A Senior Application Scientist's Guide to 6-Bromo-1,2,4-triazin-3-amine in Heterocyclic Synthesis

Abstract

In the intricate tapestry of modern medicinal chemistry and materials science, the demand for novel heterocyclic scaffolds is insatiable. These molecular frameworks form the bedrock of a vast array of functional molecules, from life-saving pharmaceuticals to cutting-edge organic electronics. Among the myriad of building blocks available to the discerning synthetic chemist, 6-Bromo-1,2,4-triazin-3-amine has emerged as a particularly versatile and powerful synthon. Its unique electronic properties and strategically placed functional groups offer a gateway to a diverse chemical space. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the multifaceted reactivity of this compound. We will delve into its synthesis, key synthetic transformations with detailed, field-proven protocols, and its application in the construction of complex, biologically relevant heterocyclic systems.

Introduction: The Strategic Advantage of the this compound Scaffold

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, anti-HIV, anticancer, and anti-inflammatory properties.[1][2][3] The title compound, this compound (CAS No: 69249-22-5), marries the inherent biological potential of the triazine ring with the synthetic versatility of a bromo substituent.[4]

The strategic placement of the bromine atom at the 6-position and an amino group at the 3-position imparts a unique reactivity profile. The electron-deficient nature of the 1,2,4-triazine ring makes the C6-Br bond susceptible to a variety of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.[5][6] The amino group, in turn, can serve as a handle for further functionalization or as a key pharmacophoric element. This dual functionality allows for a modular and divergent approach to the synthesis of complex heterocyclic libraries.

One of the notable applications of this building block is in the development of kinase inhibitors, particularly targeting enzymes like c-MET kinase, which are implicated in various cancers.

Table 1: Physicochemical Properties of this compound [4][7]

| Property | Value |

| CAS Number | 69249-22-5 |

| Molecular Formula | C₃H₃BrN₄ |

| Molecular Weight | 174.99 g/mol |

| Appearance | Solid |

| Boiling Point | 373.6 °C |

Synthesis of the Building Block: A Reliable and Scalable Protocol

The preparation of this compound is typically achieved through the electrophilic bromination of the parent 3-amino-1,2,4-triazine. The use of N-bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) provides a reliable and high-yielding route to the desired product.

Experimental Protocol: Synthesis of this compound[10]

-

Materials:

-

3-Amino-1,2,4-triazine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0-1.1 eq)

-

N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH) solution

-

Ice bath

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-Amino-1,2,4-triazine (e.g., 0.96 g, 0.01 mol) in DMF (e.g., 100 mL) with stirring.

-

Cool the solution in an ice bath.

-

Slowly add a solution of NBS in DMF dropwise to the cooled solution, maintaining the temperature between 0-30 °C.

-

Stir the reaction mixture for 12 hours at room temperature, allowing the reaction to proceed to completion.

-

After 12 hours, add NaOH solution to the reaction mixture to neutralize and precipitate the product.

-

Collect the solid product by filtration.

-

Wash the solid with water and dry under vacuum to obtain 3-Amino-6-bromo-1,2,4-triazine. A typical yield is around 81%.[8]

-

Caption: Synthesis of the target building block.

Key Synthetic Transformations: Unleashing the Potential

The synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations at the C6 position. The following sections detail the most important of these reactions, providing both mechanistic rationale and actionable protocols.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the functionalization of this building block. The C-Br bond is readily activated by palladium(0) catalysts, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl-aryl linkages.[5][9] The reaction of this compound with a variety of boronic acids or esters provides access to a wide array of 6-substituted derivatives.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is essential for the catalytic cycle.[9]

-

Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate both the oxidative addition and reductive elimination steps, leading to higher yields and broader substrate scope.

-

Base: A base, such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid for transmetalation.[9]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Materials:

-

This compound (1.0 eq)

-

Aryl- or heteroarylboronic acid (1.2-1.5 eq)

-

Pd(PPh₃)₄ (or other suitable Pd catalyst, e.g., 5 mol%)

-

Na₂CO₃ or K₂CO₃ (2.0-3.0 eq)

-

Solvent mixture (e.g., 1,4-dioxane/water or ethanol/water)

-

-

Procedure:

-

To a reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

-

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[10][11] This reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position of the triazine core.

Causality Behind Experimental Choices:

-

Catalyst/Ligand System: The choice of palladium precatalyst (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, BINAP) is critical for achieving high catalytic activity.[10][12] These ligands promote the formation of the active monoligated Pd(0) species and facilitate the reductive elimination step.

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine and form the palladium-amido intermediate.[12]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used to prevent catalyst deactivation.

Sources

- 1. benchchem.com [benchchem.com]

- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 3. ijpsr.info [ijpsr.info]

- 4. This compound | C3H3BrN4 | CID 15332564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

The Emergence of a Key Pharmacophore: A Technical Guide to the Discovery and Synthesis of 6-Bromo-1,2,4-triazin-3-amine

This in-depth technical guide delves into the history, synthesis, and significance of 6-Bromo-1,2,4-triazin-3-amine, a pivotal intermediate in modern medicinal chemistry. Geared towards researchers, scientists, and professionals in drug development, this document elucidates the scientific underpinnings of its synthesis and its role as a versatile building block for novel therapeutics.

Introduction: The Rise of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine core is a prominent heterocyclic motif in the landscape of pharmacologically active compounds.[1][2][3][4] Derivatives of this scaffold exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The inherent asymmetry of the 1,2,4-triazine ring system, coupled with its hydrogen bonding capabilities, makes it an attractive scaffold for designing molecules that can effectively interact with biological targets.[6] The introduction of specific substituents, such as a bromine atom and an amine group, further enhances its utility, providing reactive handles for molecular elaboration and diversification. This guide focuses on a particularly valuable derivative, this compound, exploring its origins and the chemical strategies that have enabled its application in drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 69249-22-5 | [7][8][9][10] |

| Molecular Formula | C₃H₃BrN₄ | [7][8][9][10][11] |

| Molecular Weight | 174.99 g/mol | [7][8][9][10] |

| Boiling Point | 373.6 °C at 760 mmHg | [7] |

| Density | 1.998 g/cm³ | [7] |

| Flash Point | 179.7 °C | [7] |

| Refractive Index | 1.663 | [7] |

Historical Context and the Evolution of 1,2,4-Triazine Synthesis

The synthesis of the 1,2,4-triazine ring system has been a subject of extensive research, with numerous methods developed over the years.[12][13] Early and common approaches often involve the condensation of 1,2-dicarbonyl compounds with amidrazones or acylhydrazides.[12][13][14] These methods, while effective, sometimes require harsh conditions or lead to mixtures of regioisomers, particularly with unsymmetrical dicarbonyls.[12] The Bamberger triazine synthesis represents a classical named reaction for the formation of this heterocyclic system.[14]

The quest for more efficient and versatile synthetic routes has led to the development of one-pot procedures and the use of various catalysts.[12][13] These advancements have not only improved yields and purity but have also expanded the scope of accessible 1,2,4-triazine derivatives, paving the way for the synthesis of complex, functionally substituted molecules.

Synthesis of this compound: A Step-by-Step Protocol

The preparation of this compound is a multi-step process that begins with the synthesis of the parent 3-amino-1,2,4-triazine, followed by a regioselective bromination.

Part 1: Synthesis of the Precursor, 3-Amino-1,2,4-triazole

While the direct synthesis of 3-amino-1,2,4-triazine is not explicitly detailed in the provided results, the synthesis of the isomeric 3-amino-1,2,4-triazole is well-documented and provides a conceptual framework for the formation of aminotriazines. A common industrial process for 3-amino-1,2,4-triazole involves the reaction of hydrazine hydrate and formic acid with cyanamide.[15] This reaction proceeds through the formation of an aminoguanidine formate intermediate, which then undergoes cyclization.[15]

Part 2: Regioselective Bromination to Yield this compound

The introduction of a bromine atom at the 6-position of the 3-amino-1,2,4-triazine ring is a key transformation. A reported method for this conversion involves the use of N-Bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[8]

Experimental Protocol:

-

Dissolution: 3-Amino-1,2,4-triazine (0.96 g, 0.01 mol) is dissolved in 100 mL of N,N-dimethylformamide (DMF).[8]

-

Cooling: The solution is cooled in an ice bath.[8]

-

Addition of NBS: N-Bromosuccinimide (NBS) (0.1 mol) is slowly added to the stirred solution while maintaining the temperature between 0-30 °C.[8]

-

Reaction: The reaction mixture is stirred for 12 hours at room temperature.[8]

-

Work-up: After the reaction is complete, 0.3 mol of sodium hydroxide (NaOH) is added.[8]

-

Isolation: The product is collected by filtration and dried to yield 3-Amino-6-bromo-1,2,4-triazine.[8]

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent, which is crucial for achieving regioselectivity on the electron-rich triazine ring.

-

N,N-Dimethylformamide (DMF): DMF is an excellent solvent for both the starting material and the reagent, facilitating a homogeneous reaction. Its high boiling point also allows for a wide range of reaction temperatures, although this particular reaction is conducted at or below room temperature.

-

Ice Bath and Controlled Addition: The initial cooling and slow addition of NBS are important for controlling the exothermicity of the reaction and preventing potential side reactions.

-

Sodium Hydroxide (NaOH): The addition of NaOH is likely to neutralize any acidic byproducts, such as succinimide, and to aid in the precipitation of the final product.

Diagram of the Synthetic Pathway:

Caption: Synthetic route to this compound.

Applications in Medicinal Chemistry and Drug Development